Thiophene-3-sulfonyl Chloride
Overview
Description
Thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Thiophene-3-sulfonyl Chloride is a synthetic compound that is used in various chemical reactions. It is primarily used as a reagent in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes.
Mode of Action
This compound is an electrophile, meaning it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) compounds . This property allows it to participate in various types of chemical reactions, including substitution reactions . In these reactions, this compound interacts with its targets by exchanging one or more of its atoms with atoms in the target molecule, leading to the formation of new compounds.
Biochemical Pathways
The compounds synthesized using this compound can have various biological activities and can interact with different biochemical pathways depending on their structure and properties .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and the conditions under which they were synthesized .
Preparation Methods
Thiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride (PCl5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Major products formed from these reactions include various substituted thiophenes, sulfonamides, and other functionalized derivatives.
Scientific Research Applications
Thiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene-3-sulfonyl chloride can be compared to other sulfonyl chlorides, such as thiophene-2-sulfonyl chloride and benzene sulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the position of the sulfonyl group on the thiophene ring, which influences its reactivity and the types of reactions it undergoes . Similar compounds include:
Thiophene-2-sulfonyl chloride: Differing in the position of the sulfonyl group, leading to different reactivity patterns.
Benzene sulfonyl chloride: A more common sulfonyl chloride with different aromatic properties and reactivity.
Properties
IUPAC Name |
thiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWSQNKRBSICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380028 | |
Record name | Thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51175-71-4 | |
Record name | Thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.